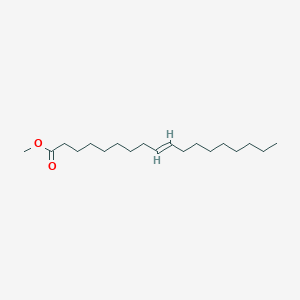

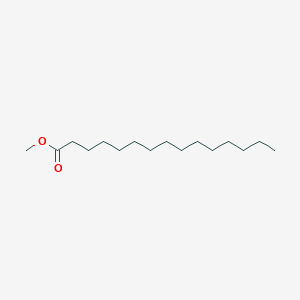

Methyl pentadecanoate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El pentadecanoato de metilo se puede sintetizar mediante la esterificación del ácido pentadecanoico con metanol. La reacción generalmente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa del ácido al éster .

Métodos de Producción Industrial: En entornos industriales, el pentadecanoato de metilo se produce mediante un proceso de esterificación similar, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto se purifica luego mediante destilación para eliminar cualquier material de partida o subproducto no reaccionado .

Tipos de Reacciones:

Oxidación: El pentadecanoato de metilo puede sufrir reacciones de oxidación para formar varios productos de oxidación, incluidos aldehídos y ácidos carboxílicos.

Reducción: Se puede reducir para formar el alcohol correspondiente.

Sustitución: El grupo éster puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.

Principales Productos Formados:

Oxidación: Aldehídos y ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Varios derivados de éster.

Aplicaciones Científicas De Investigación

El pentadecanoato de metilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como estándar de referencia en cromatografía de gases y espectrometría de masas para el análisis de ésteres metílicos de ácidos grasos.

Biología: Sirve como biomarcador para la identificación de ciertas especies bacterianas.

Medicina: Se están realizando investigaciones para explorar sus posibles propiedades terapéuticas.

Industria: Se utiliza en la producción de lubricantes, surfactantes y plastificantes.

Mecanismo De Acción

El mecanismo de acción del pentadecanoato de metilo implica su interacción con varios objetivos moleculares y vías. En los sistemas biológicos, se puede metabolizar para formar otros ácidos grasos y ésteres, que luego pueden participar en varios procesos bioquímicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .

Compuestos Similares:

- Tetradecanoato de metilo (éster metílico del ácido mirístico)

- Hexadecanoato de metilo (éster metílico del ácido palmítico)

- Octadecanoato de metilo (éster metílico del ácido esteárico)

Comparación: El pentadecanoato de metilo es único debido a su longitud de cadena específica y sus propiedades. En comparación con el tetradecanoato de metilo y el hexadecanoato de metilo, tiene una cadena de carbono más larga, lo que afecta sus propiedades físicas como el punto de fusión y la solubilidad. Sus aplicaciones y reactividad también pueden diferir en función de estas diferencias estructurales .

Comparación Con Compuestos Similares

- Methyl tetradecanoate (myristic acid methyl ester)

- Methyl hexadecanoate (palmitic acid methyl ester)

- Methyl octadecanoate (stearic acid methyl ester)

Comparison: Methyl pentadecanoate is unique due to its specific chain length and properties. Compared to methyl tetradecanoate and methyl hexadecanoate, it has a longer carbon chain, which affects its physical properties such as melting point and solubility. Its applications and reactivity can also differ based on these structural differences .

Propiedades

IUPAC Name |

methyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUXKAZJZFLLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

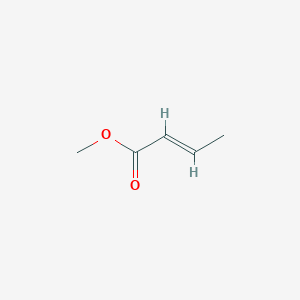

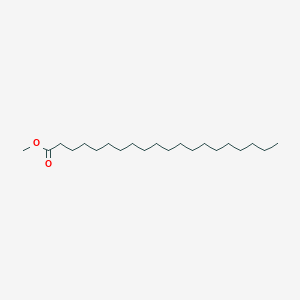

CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040769 | |

| Record name | Methyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7132-64-1, 68937-84-8 | |

| Record name | Methyl pentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7132-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C12-18, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C12-18, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl pentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PENTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl pentadecanoate and where is it found?

A1: this compound (CAS number 1731-92-6) is a saturated fatty acid methyl ester naturally occurring in various plants. It has been identified in lebui beans [], the bark of Aralia elata Seemann [], Phyllanthus amarus leaves [], Nigella sativa seeds [], Bridelia stipularis [], and the brown seaweed Iyengaria stellata [].

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C16H32O2. Its molecular weight is 256.42 g/mol.

Q3: What are the typical analytical methods used to identify and quantify this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify this compound [, , , , , ]. In some cases, gas liquid chromatography (GLC) is also employed for analysis [].

Q4: Has the use of an internal standard been explored in the quantitative analysis of this compound?

A4: Yes, this compound has been successfully employed as an internal standard in the GC analysis of fatty acids, specifically in the study of tung oil [].

Q5: Is there research on the volumetric properties of this compound mixtures?

A5: Yes, studies have investigated the volumetric properties of this compound in mixtures with ethanol (C2H6O) [, ].

Q6: Are there any known biological activities or applications of this compound?

A6: While this compound itself has not been extensively studied for its biological activity, its presence in plants with known medicinal properties like Bridelia stipularis [] and Commiphora swynnertonii [] suggests it may play a role in their bioactivity. For instance, the fixed oils from Bridelia stipularis where this compound was found, have shown antibacterial activity [].

Q7: What is the role of this compound in the study of biodiesel?

A7: this compound, alongside other long-chain methyl esters, is a significant component of biodiesel produced from waste cooking oil via transesterification [].

Q8: What is known about the autoxidation of this compound?

A8: While not directly studied, research on Acholeplasma laidlawii membranes containing palmitate and linoleate moieties suggests that autoxidation can lead to the formation of shorter-chain esters, including this compound, likely arising from the cleavage of alpha-hydroperoxides [, ].

Q9: Is there any information on the olfactory response of insects to this compound?

A9: While not specifically focusing on this compound, research has explored the olfactory behavior of the red flour beetle (Tribolium castaneum) towards various natural fatty acid esters [], suggesting a potential role of these compounds, including this compound, in insect chemical communication.

Q10: Has this compound been isolated from any unique sources?

A10: Yes, this compound has been identified as a component of the lipoarabinomannan (LAM) molecule in the bacterium Amycolatopsis sulphurea []. Interestingly, this LAM also features a unique mannose-capped structure, distinguishing it from mycobacterial LAMs.

Q11: What is the significance of 14-methyl-pentadecanoate in the context of Amycolatopsis sulphurea?

A11: The presence of 14-methyl-pentadecanoate in the LAM of Amycolatopsis sulphurea is particularly noteworthy as it's considered a characteristic fatty acid of the Amycolatopsis genus []. This finding contributes to our understanding of the chemotaxonomic features of this bacterial genus.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)